Ethyl 2-aminophenylacetate
Overview
Description
Ethyl 2-aminophenylacetate is a chemical compound that serves as a building block in organic synthesis. It is related to various compounds that have been synthesized and characterized in the literature, such as ethyl 2,4-dioxo-4-phenylbutyrate , ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , and others. These compounds are typically used in the synthesis of more complex molecules, including pharmaceuticals and materials with specific physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with the aim of introducing functional groups that can further react to form the desired product. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used to prepare enantiomerically pure α-hydroxy and α-amino acid esters, which are important in pharmaceutical synthesis . Similarly, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These syntheses emphasize the importance of ethyl 2-aminophenylacetate derivatives in constructing complex molecules without racemization, under mild conditions, and in an environmentally friendly manner.
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 2-aminophenylacetate has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single crystal structure determination, revealing a triclinic crystal system and significant non-covalent interactions . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined to be monoclinic with significant intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Ethyl 2-aminophenylacetate derivatives undergo various chemical reactions, including cycloadditions, rearrangements, and condensations. For instance, ethyl α-(triphenylphosphoranylidene)amino-β-ferrocenylacrylate, a related compound, was used in aza-Wittig reactions to form novel oxazolones . Another derivative, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through a condensation reaction and exhibited antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-aminophenylacetate derivatives are characterized by various analytical techniques. For example, the synthesized compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, providing detailed information about its stability and electronic structure . These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.
Scientific Research Applications
Synthesis of Actarit
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Ethyl 2-(4-aminophenyl) acetate is an important intermediate in the synthesis of Actarit, an antiarthritic drug .
- Methods of Application: The synthesis of ethyl 2-(4-aminophenyl) acetate was carried out using Novozyme 435 in toluene as a solvent under both conventional heating and microwave irradiation . A number of commercially available lipases such as Novozyme 435, Lipozyme RM IM, and Lipozyme TL IM were screened, with Novozyme 435 found to be the most active . Optimization of reaction parameters such as speed of agitation, temperature, catalyst loading, and mole ratio of the reactants was done .
- Results or Outcomes: A synergistic effect of microwave irradiation on reaction rate and specificity of lipases was observed in comparison with conventional heating . Kinetic modeling showed that the reaction followed a ping-pong bi-bi mechanism .
Microbial Production of Ethyl Acetate
- Scientific Field: Applied Microbiology and Biotechnology
- Application Summary: Ethyl acetate is one of the short-chain esters and is widely used in the food, beverage, and solvent areas . The microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
- Methods of Application: The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced . Besides, the crucial elements for high yield of ethyl acetate in fermentation were expounded .
- Results or Outcomes: The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .
properties
IUPAC Name |
ethyl 2-(2-aminophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJXCRPLCATAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420879 | |
Record name | Ethyl 2-aminophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminophenylacetate | |
CAS RN |
64460-85-1 | |
Record name | Ethyl 2-aminophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-aminophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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